REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]([CH3:17])([CH3:16])[NH:5][C:6]1[C:11]([Cl:12])=[CH:10][CH:9]=[CH:8][C:7]=1[N+:13]([O-])=O.C([O-])(=O)C.[Na+].C(=O)(O)[O-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>[Cl-].[Cl-].[Cl-].[Ti+3].C(OCC)(=O)C.O.CO>[Cl:12][C:11]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:6]=1[NH:5][C:4]([CH3:17])([CH3:16])[C:3](=[O:2])[NH:13]2 |f:1.2,3.4,5.6,7.8.9.10|
|
Name
|
|
Quantity
|
950 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
N-(6-chloro-2-nitrophenyl)-2-methylalanine methyl ester
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
COC(C(NC1=C(C=CC=C1Cl)[N+](=O)[O-])(C)C)=O
|
Name
|
|
Quantity
|
268 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
375 mL
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ti+3]
|
Name
|
|
Quantity
|
174 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
339 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hr at 20°-25°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |